molecular formula C21H21NO3S2 B10879473 ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-{[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B10879473
M. Wt: 399.5 g/mol
InChI Key: FLMRGELUSNYHEA-WSDLNYQXSA-N
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Description

ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-oxo-1-benzothiophene-2(3H)-ylidene with ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate under specific reaction conditions such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-AMINOBENZO[B]THIOPHENE-2-CARBOXYLATE: Another benzothiophene derivative with similar structural features.

    ETHYL 2-(BENZOTHIOPHEN-2-YL)ACETATE: Shares the benzothiophene core but differs in the functional groups attached.

Uniqueness

ETHYL 2-({[3-OXO-1-BENZOTHIOPHEN-2(3H)-YLIDEN]METHYL}AMINO)-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 2-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H21NO3S2/c1-2-25-21(24)18-13-8-4-3-5-10-15(13)27-20(18)22-12-17-19(23)14-9-6-7-11-16(14)26-17/h6-7,9,11-12,23H,2-5,8,10H2,1H3/b22-12+

InChI Key

FLMRGELUSNYHEA-WSDLNYQXSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)/N=C/C3=C(C4=CC=CC=C4S3)O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)N=CC3=C(C4=CC=CC=C4S3)O

Origin of Product

United States

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